Fas-IN-1

Descripción

Propiedades

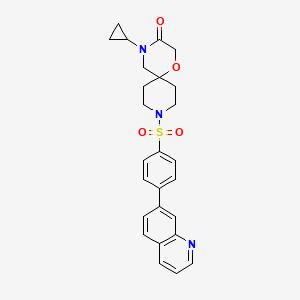

IUPAC Name |

4-cyclopropyl-9-(4-quinolin-7-ylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S/c30-25-17-33-26(18-29(25)22-7-8-22)11-14-28(15-12-26)34(31,32)23-9-5-19(6-10-23)21-4-3-20-2-1-13-27-24(20)16-21/h1-6,9-10,13,16,22H,7-8,11-12,14-15,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGOWHOQMIINAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C5=CC6=C(C=CC=N6)C=C5)OCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Mechanism of Action of Fas Pathway Inhibitors

A Note on "Fas-IN-1": Extensive searches for a specific molecule designated "Fas-IN-1" have not yielded definitive information in the public scientific literature. It is possible that this is a novel, internal, or alternative designation for a compound. This guide, therefore, will focus on the established mechanisms of action for inhibitors of the Fas signaling pathway, providing a foundational understanding applicable to any molecule, including a potential "Fas-IN-1," designed to target this critical apoptotic cascade.

The Fas Signaling Pathway: A Master Regulator of Apoptosis

The Fas signaling pathway is a central component of the extrinsic apoptosis pathway, a form of programmed cell death essential for immune homeostasis, tissue development, and the elimination of cancerous or infected cells.[1][2] The pathway is initiated by the interaction of the Fas receptor (FasR), also known as CD95 or APO-1, with its cognate ligand, Fas ligand (FasL).[3][4]

Molecular Cascade of Fas-Mediated Apoptosis:

-

FasL Binding and Receptor Trimerization: The binding of the trimeric FasL, a transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily, to the Fas receptor induces the trimerization of FasR molecules on the cell surface.[5][6]

-

Formation of the Death-Inducing Signaling Complex (DISC): This receptor clustering triggers a conformational change in the intracellular "death domain" (DD) of the Fas receptor.[3][7] This allows for the recruitment of the adaptor protein Fas-Associated Death Domain (FADD).[8][9] FADD, in turn, recruits pro-caspase-8 via its death effector domain (DED), forming the DISC.[1][6][8][10]

-

Initiator Caspase Activation: The high local concentration of pro-caspase-8 molecules within the DISC facilitates their proximity-induced auto-cleavage and activation into active caspase-8.[7][8]

-

Executioner Caspase Cascade: Active caspase-8 then initiates a downstream caspase cascade by cleaving and activating executioner caspases, such as caspase-3 and caspase-7.[6][11]

-

Cellular Disassembly: These executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[1][7]

There are two main types of Fas-mediated apoptosis signaling:[1][7]

-

Type I cells: In these cells, the amount of active caspase-8 generated at the DISC is sufficient to directly activate the executioner caspases and induce apoptosis.[7]

-

Type II cells: In these cells, the DISC-generated caspase-8 signal is weaker and requires amplification through the intrinsic apoptotic pathway.[1][7] Active caspase-8 cleaves Bid (BH3 interacting-domain death agonist), and the truncated Bid (tBid) translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the apoptosome.[7]

Caption: The Fas signaling pathway, from ligand binding to the execution of apoptosis.

Core Mechanisms of Fas Pathway Inhibition

Inhibitors of the Fas pathway are being investigated for their therapeutic potential in conditions characterized by excessive apoptosis, such as certain autoimmune diseases and ischemic tissue injury.[12][13] These inhibitors can be broadly categorized based on their point of intervention in the signaling cascade.

Antagonism of the FasL-FasR Interaction

The initial and most upstream point of intervention is the prevention of FasL binding to the Fas receptor. This can be achieved through:

-

Small Molecule Inhibitors: These compounds are designed to bind to a specific site on either FasL or FasR, sterically hindering their interaction. The identification of such molecules often involves high-throughput screening of chemical libraries followed by medicinal chemistry optimization to improve potency and selectivity.

-

Monoclonal Antibodies: Neutralizing antibodies that bind to FasL or FasR can effectively block their interaction.[14] These biologics offer high specificity and affinity.

Disruption of the Death-Inducing Signaling Complex (DISC)

Preventing the assembly of the DISC is another key strategy for inhibiting Fas-mediated apoptosis. This can involve:

-

Inhibitors of FADD Recruitment: Molecules that bind to the death domain of the Fas receptor could prevent the recruitment of FADD, thereby halting the formation of a functional DISC.[15][16]

-

Inhibitors of Pro-Caspase-8 Recruitment: Compounds that interfere with the DED-DED interaction between FADD and pro-caspase-8 would also block the initiation of the caspase cascade.

Direct Inhibition of Caspase-8

Targeting the enzymatic activity of the initiator caspase, caspase-8, is a more downstream approach. This typically involves:

-

Small Molecule Caspase Inhibitors: These are often peptide-based molecules with a warhead that covalently or non-covalently binds to the active site of caspase-8, blocking its proteolytic activity. It is crucial to consider the selectivity of these inhibitors, as cross-reactivity with other caspases could lead to off-target effects.

Experimental Protocols for Characterizing Fas Pathway Inhibitors

The characterization of a putative Fas pathway inhibitor requires a series of well-controlled experiments to elucidate its precise mechanism of action and quantify its potency.

Cellular Assay: Fas-Mediated Apoptosis in Jurkat T-Cells

This assay determines the ability of a test compound to inhibit FasL-induced apoptosis in a sensitive cell line.

Principle: Jurkat cells are a human T-lymphocyte cell line that readily undergoes apoptosis upon stimulation of the Fas receptor. Apoptosis can be quantified by measuring the activity of executioner caspases 3 and 7.

Step-by-Step Methodology:

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Plating: Seed the Jurkat cells in a 96-well white-walled plate at a density of 2 x 10^4 cells per well in 50 µL of media.

-

Compound Treatment: Prepare serial dilutions of the test inhibitor (e.g., "Fas-IN-1") in culture medium. Add 25 µL of the diluted inhibitor to the appropriate wells. Include vehicle-only (e.g., DMSO) controls. Incubate for 1 hour at 37°C.

-

Apoptosis Induction: Add 25 µL of a pre-determined optimal concentration of activating anti-Fas antibody (e.g., clone CH11) or recombinant FasL to induce apoptosis. For the negative control wells, add 25 µL of medium.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Caspase-Glo® 3/7 Assay: Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

-

Signal Development: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours in the dark.

-

Luminescence Measurement: Read the luminescence on a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.

-

Data Analysis: Normalize the data to the controls and plot the results as a dose-response curve to determine the IC50 value of the inhibitor.

Caption: Workflow for assessing the inhibition of Fas-mediated apoptosis.

Data Presentation and Interpretation

The results from the apoptosis assay can be summarized in a table to compare the potency of different inhibitors.

| Compound | Target | Assay Type | IC50 (nM) |

| Fas-IN-1 (Hypothetical) | Fas Pathway | Cellular Apoptosis | 50 |

| Control Compound A | Fas Pathway | Cellular Apoptosis | 25 |

| Control Compound B | Fas Pathway | Cellular Apoptosis | >10,000 |

Interpretation: A lower IC50 value indicates a more potent inhibitor. In this hypothetical example, "Fas-IN-1" is a potent inhibitor of Fas-mediated apoptosis. Further biochemical assays would be required to determine its precise point of action within the pathway (e.g., FasR binding, DISC formation, or caspase-8 activity).

Conclusion

The Fas signaling pathway is a critical mediator of apoptosis with significant implications for both health and disease. The development of inhibitors targeting this pathway holds therapeutic promise for a range of conditions. A thorough understanding of the molecular mechanism of action, achieved through a combination of cellular and biochemical assays, is paramount for the successful development of these targeted therapies. Any novel inhibitor, such as a potential "Fas-IN-1," must be rigorously characterized to determine its specific binding site and its functional consequences on the Fas signaling cascade.

References

- Nagata, S. (1999). Fas Ligand-Induced Apoptosis. Annual Review of Genetics, 33, 29-55.

- Peter, M. E., & Krammer, P. H. (2003). The CD95 (APO-1/Fas) DISC and beyond.

- Thorburn, A. (2004). Death receptor-induced cell killing. Cellular Signalling, 16(2), 139-144.

- Scaffidi, C., Fulda, S., Srinivasan, A., Arshad, C., Friesen, C., Tomaselli, K. J., ... & Peter, M. E. (1998). Two CD95 (APO-1/Fas) signaling pathways. The EMBO journal, 17(6), 1675-1687.

- Lavrik, I. N., Golks, A., & Krammer, P. H. (2005). Caspases: pharmacological manipulation of cell death.

- Strasser, A., Jost, P. J., & Nagata, S. (2009). The many roles of FAS receptor signaling in the immune system. Immunity, 30(2), 180-192.

- Locksley, R. M., Killeen, N., & Lenardo, M. J. (2001). The TNF and TNF receptor superfamilies: integrating mammalian biology. Cell, 104(4), 487-501.

- Kischkel, F. C., Hellbardt, S., Behrmann, I., Germer, M., Pawlita, M., Krammer, P. H., & Peter, M. E. (1995). Cytotoxicity-dependent APO-1 (Fas/CD95)-associated proteins form a death-inducing signaling complex (DISC) with the receptor. The EMBO journal, 14(22), 5579-5588.

- Ashkenazi, A., & Dixit, V. M. (1998).

- Medema, J. P., Scaffidi, C., Kischkel, F. C., Shevchenko, A., Mann, M., Krammer, P. H., & Peter, M. E. (1997). FLICE is activated by association with the CD95 death-inducing signaling complex (DISC). The EMBO journal, 16(10), 2794-2804.

Sources

- 1. Apoptosis - Wikipedia [en.wikipedia.org]

- 2. Fas Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. pnas.org [pnas.org]

- 4. Fas ligand - Wikipedia [en.wikipedia.org]

- 5. FasL-Independent Activation of Fas - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | The potential of Fas ligand (apoptosis-inducing molecule) as an unconventional therapeutic target in type 1 diabetes [frontiersin.org]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. youtube.com [youtube.com]

- 9. FADD - Wikipedia [en.wikipedia.org]

- 10. pnas.org [pnas.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. What are FasL inhibitors and how do they work? [synapse.patsnap.com]

- 13. The role of fas ligand in vivo as a cause and regulator of pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Fas/FADD death domain complex structure unravels signaling by receptor clustering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Fas-FADD death domain complex structure reveals the basis of DISC assembly and disease mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fas-IN-1, a Potent Fatty Acid Synthase (FASN) Inhibitor

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on de novo lipogenesis for their growth and survival. Fatty Acid Synthance (FASN), the key enzyme in this pathway, has emerged as a critical oncogene and a promising therapeutic target. This in-depth technical guide provides a comprehensive overview of Fas-IN-1, a potent small-molecule inhibitor of FASN. We will delve into the mechanistic underpinnings of FASN inhibition as an anti-cancer strategy, the chemical properties of Fas-IN-1, and its effects on cellular signaling pathways. Furthermore, this guide offers detailed, field-proven protocols for the in vitro evaluation of Fas-IN-1, including cell viability assays and Western blotting, to empower researchers in their drug discovery and development endeavors.

The Rationale for Targeting FASN in Oncology

Cancer cells exhibit an increased demand for fatty acids to support rapid proliferation, membrane synthesis, and signaling molecule production.[1] Unlike normal cells, which primarily rely on circulating fatty acids, many tumors upregulate the de novo synthesis of fatty acids, a process heavily reliant on the enzymatic activity of FASN.[2] This metabolic shift provides a therapeutic window, as cancer cells are often more sensitive to the inhibition of FASN than their non-malignant counterparts.

FASN is a large, multifunctional enzyme that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[3] Its expression is elevated in a wide range of cancers, including breast, prostate, colorectal, and ovarian cancers, and often correlates with poor prognosis and increased tumor aggressiveness.[2][4] Inhibition of FASN in cancer cells has been shown to induce apoptosis, cell cycle arrest, and a reduction in tumor growth in preclinical models.[2][5]

The anti-neoplastic effects of FASN inhibition are multifaceted. By blocking fatty acid synthesis, FASN inhibitors disrupt membrane formation, leading to cell cycle arrest and apoptosis.[1] Furthermore, the accumulation of the FASN substrate, malonyl-CoA, can have cytotoxic effects. FASN inhibition also impacts crucial cellular signaling pathways that are frequently dysregulated in cancer, most notably the PI3K/Akt/mTOR pathway.[6][7]

Fas-IN-1: A Potent FASN Inhibitor

Fas-IN-1 is a potent inhibitor of human FASN with a reported IC50 of 10 nM.[8] Its chemical structure is available on PubChem (CID 69085357).[9] While specific preclinical data on Fas-IN-1 is emerging, its high potency makes it a valuable tool for studying the biological consequences of FASN inhibition and a promising candidate for further therapeutic development.

Chemical Properties of Fas-IN-1

| Property | Value | Source |

| Molecular Formula | C26H27N3O4S | [9] |

| Molecular Weight | 493.6 g/mol | [9] |

| IUPAC Name | 4-(5-(4-(tert-butyl)phenylsulfonamido)-1,3,4-thiadiazol-2-yl)-N-(furan-2-ylmethyl)benzamide | [9] |

Mechanistic Insights: FASN and Cellular Signaling

FASN does not operate in isolation; its activity is intricately linked with key signaling networks that govern cell growth, proliferation, and survival. Understanding these connections is paramount for elucidating the mechanism of action of FASN inhibitors like Fas-IN-1.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in cancer. This pathway promotes FASN expression and activity through the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[10][11] Conversely, inhibition of FASN has been shown to suppress the PI3K/Akt/mTOR pathway, creating a negative feedback loop that enhances the anti-tumor effects of FASN inhibitors.[6][12] This reciprocal regulation underscores the integral role of FASN in maintaining the signaling output of this critical oncogenic pathway.

FASN Inhibition and Downstream Signaling Cascade

The inhibition of FASN by Fas-IN-1 initiates a cascade of events that ultimately lead to cancer cell death. The following diagram illustrates the key signaling pathways affected by FASN inhibition.

Caption: FASN Signaling Pathway and the Impact of Fas-IN-1 Inhibition.

Experimental Protocols for the Evaluation of Fas-IN-1

To facilitate the investigation of Fas-IN-1 and other FASN inhibitors, we provide the following detailed experimental protocols. These protocols are designed to be self-validating and are based on established methodologies in the field.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Fas-IN-1 on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3, A549)

-

Complete cell culture medium

-

Fas-IN-1 (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of Fas-IN-1 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of FASN and Downstream Signaling

This protocol describes the use of Western blotting to assess the effect of Fas-IN-1 on the protein levels of FASN and key components of the PI3K/Akt/mTOR pathway.

Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and detection with specific antibodies.

Materials:

-

Cancer cell lines

-

Fas-IN-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FASN, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with Fas-IN-1 at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Experimental Workflow Diagram

Caption: In Vitro Evaluation Workflow for Fas-IN-1.

Comparative Analysis of FASN Inhibitors

To provide context for the potency of Fas-IN-1, the following table compares the IC50 values of several known FASN inhibitors against various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.[1]

| Inhibitor | Cancer Cell Line | IC50 | Source |

| Fas-IN-1 | - | 10 nM | [8] |

| C75 | PC3 (Prostate) | 35 µM | [1] |

| IPI-9119 | - | ~1 nM | [1] |

| TVB-3166 | - | 42 nM | [13] |

Conclusion and Future Directions

Fas-IN-1 represents a potent and valuable tool for the investigation of FASN biology and its role in cancer. The protocols and information provided in this guide are intended to equip researchers with the necessary knowledge and methodologies to effectively utilize Fas-IN-1 in their studies. Future research should focus on comprehensive preclinical evaluation of Fas-IN-1, including in vivo efficacy studies and the identification of predictive biomarkers to guide its clinical development. The continued exploration of FASN inhibitors like Fas-IN-1 holds great promise for the development of novel and effective cancer therapies.

References

- Chen, G., et al. (2022). Therapeutic efficacy of FASN inhibition in preclinical models of HCC.

- Grube, S., et al. (2021). Dual regulation of fatty acid synthase (FASN) expression by O-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells. Cellular and Molecular Life Sciences.

- Hashemi, M., et al. (2013). Functional Polymorphisms of FAS and FASL Gene and Risk of Breast Cancer – Pilot Study of 134 Cases. PLOS ONE.

-

Aging-US. (2021). Landscape of the oncogenic role of fatty acid synthase in human tumors. [Link]

- Menendez, J. A., et al. (2003). Regulation of fatty acid synthase expression in breast cancer by sterol regulatory element binding protein-1c.

- Grube, S., et al. (2021). Dual regulation of fatty acid synthase (FASN) expression by O-GlcNAc transferase (OGT)

- Liu, H., et al. (2024). Regulation of fatty acid synthase on tumor and progress in the development of related therapies.

-

Wikipedia. Fatty acid synthesis. [Link]

-

Anticancer Research. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. [Link]

-

ResearchGate. (2010). In vitro/in vivo Correlation of Fast Release Mephenamic Acid Microspheres in Humans. [Link]

-

PubChem. Fas-IN-1. [Link]

-

MDPI. (2020). Srebp-1c/Fgf21/Pgc-1α Axis Regulated by Leptin Signaling in Adipocytes—Possible Mechanism of Caloric Restriction-Associated Metabolic Remodeling of White Adipose Tissue. [Link]

-

Biology LibreTexts. 6.12: Fatty Acid Synthesis. [Link]

-

ResearchGate. (2014). Does anyone have a protocol for a Malic Enzyme assay in Oleaginous yeast?. [Link]

-

PNAS. (1997). Activation of Fas by FasL induces apoptosis by a mechanism that cannot be blocked by Bcl-2 or Bcl-xL. [Link]

-

PLOS ONE. (2013). Functional Polymorphisms of FAS and FASL Gene and Risk of Breast Cancer – Pilot Study of 134 Cases. [Link]

-

National Center for Biotechnology Information. (2011). Fatty acid synthase as a potential therapeutic target in cancer. [Link]

-

ResearchGate. (2014). The PI3K/AKT/mTOR pathway was involved in regulating FASN expression in... [Link]

-

ResearchGate. (2012). IC50 values of selected cell lines. [Link]

-

National Center for Biotechnology Information. (2015). Multi-level suppression of receptor-PI3K-mTORC1 by fatty acid synthase inhibitors is crucial for their efficacy against ovarian cancer cells. [Link]

-

U.S. Food and Drug Administration. (2002). Food-Effect Bioavailability and Fed Bioequivalence Studies. [Link]

-

PubChem. Ferrous ammonium sulfate. [Link]

-

MDPI. (2023). Regulation of NADP-Malic Enzyme Activity in Maize (Zea mays L.) under Salinity with Reference to Light and Darkness. [Link]

-

Bio-protocol. (2016). Measurement of Glucose-6-phosphate Dehydrogenase Activity in Bacterial Cell-free Extracts. [Link]

-

PubMed. (2001). Evidence that Fas-induced apoptosis leads to S phase arrest. [Link]

-

PubMed. (2003). Regulation of fatty acid synthase expression in breast cancer by sterol regulatory element binding protein-1c. [Link]

-

The Medical Biochemistry Page. (2024). Synthesis of Fatty Acids. [Link]

-

National Center for Biotechnology Information. (2023). Fast-Fed Variability: Insights into Drug Delivery, Molecular Manifestations, and Regulatory Aspects. [Link]

-

YouTube. (2017). Fatty Acid Synthesis Pathway: Overview, Enzymes and Regulation. [Link]

-

ScienceDirect. (2017). Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway. [Link]

-

The Royal Society of Chemistry. (2020). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]

-

MDPI. (2024). Immune-Centered Cross-Talk Between Cancer Cells and the Tumor Microenvironment—Implications for Therapy. [Link]

-

ResearchGate. (2023). FASN regulates the c-Src/PI3K/AKT/FAK cascade via lipid rafts. A, B... [Link]

-

MDPI. (2021). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. [Link]

-

YouTube. (2018). L-Malic Acid (Manual Format) Assay Procedure (K-LMAL). [Link]

-

ResearchGate. (2015). The convergence of hormonal and nutritional signals on Srebp-1c... [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Next-IO™ Anti-FASL Therapeutic scFv Antibody Program - Creative Biolabs [creative-biolabs.com]

- 5. The effect of Fas/FasL pathway blocking on apoptosis and stemness within breast cancer tumor microenvironment (preclinical study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual regulation of fatty acid synthase (FASN) expression by O-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prognostic Value of Fas/Fas Ligand Expression on Circulating Tumor Cells (CTCs) and Immune Cells in the Peripheral Blood of Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fas-IN-1 | C26H27N3O4S | CID 69085357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Concomitant Inhibition of FASN and SREBP Provides a Promising Therapy for CTCL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of fatty acid synthase expression in breast cancer by sterol regulatory element binding protein-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dual regulation of fatty acid synthase (FASN) expression by <i>O</i>-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells - ProQuest [proquest.com]

- 13. FAS mediates apoptosis, inflammation, and treatment of pathogen infection - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Fas-IN-1: A Technical Guide

This guide serves as a technical manual for Fas-IN-1 (also known as FASN-IN-4), a high-potency small-molecule inhibitor of Fatty Acid Synthase (FASN) .

Executive Summary

Fas-IN-1 is a potent, synthetic small-molecule inhibitor targeting Fatty Acid Synthase (FASN) , the multifunctional enzyme complex responsible for de novo lipogenesis. Unlike dietary lipid uptake, FASN activity is pathologically upregulated in various carcinomas (breast, prostate, ovarian) to fuel rapid membrane biogenesis and lipid signaling.

Crucial Distinction: Despite the prefix "Fas," this compound does not target the Fas cell surface death receptor (CD95/APO-1). It is a metabolic inhibitor.

-

Potency (IC50): ~10 nM (Enzymatic assay)

-

Mechanism: Blocks the condensation of Acetyl-CoA and Malonyl-CoA into Palmitate.

-

Key Application: Metabolic oncology, studying lipid dependency in cancer cells, and validating FASN as a therapeutic target.[6]

Chemical & Mechanistic Profile

Chemical Identity

Fas-IN-1 is characterized by a spiro-piperidine scaffold, designed to occupy the catalytic pocket of the FASN complex.

-

IUPAC Name: 4-cyclopropyl-9-(4-quinolin-7-ylphenyl)sulfonyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

-

Molecular Formula: C₂₆H₂₇N₃O₄S

-

Solubility: DMSO (up to 100 mM); insoluble in water.

Mechanism of Action (MOA)

FASN is a homodimeric enzyme containing seven catalytic domains. Fas-IN-1 acts as a direct inhibitor of the FASN catalytic cycle.[1] By binding to the enzyme, it arrests the synthesis of Palmitate (C16:0) .

Downstream Consequences:

-

Substrate Accumulation: Inhibition causes a rapid buildup of Malonyl-CoA . High Malonyl-CoA levels inhibit Carnitine Palmitoyltransferase-1 (CPT-1), blocking fatty acid oxidation (FAO).

-

Product Depletion: Starves the cell of Palmitate, reducing phospholipid availability for membrane synthesis.

-

Lipotoxicity & Apoptosis: The accumulation of toxic intermediates and the collapse of membrane integrity trigger the Unfolded Protein Response (UPR) and subsequent apoptosis.

Pathway Visualization

The following diagram illustrates the FASN pathway and the specific blockade point of Fas-IN-1.[7]

Caption: Fas-IN-1 intercepts the FASN cycle, preventing Palmitate formation and triggering apoptotic cell death.

Biological Activity Data

In Vitro Potency

Fas-IN-1 demonstrates nanomolar potency against purified human FASN and cellular activity in lipogenic tumor lines.

| Assay Type | Cell Line / Target | Readout | Potency (IC50) |

| Biochemical | Purified Human FASN | NADPH Oxidation | 10 nM |

| Cellular | SK-BR-3 (Breast Cancer) | Cell Viability (72h) | ~40 - 100 nM |

| Cellular | PC-3 (Prostate Cancer) | Cell Viability (72h) | ~50 - 150 nM |

| Metabolic | HCT116 (Colon Cancer) | Palmitate Synthesis | < 100 nM |

Phenotypic Effects

-

Lipid Droplet Reduction: Treatment results in a visible reduction of intracellular lipid droplets (detectable via Oil Red O or BODIPY staining).

-

Cycle Arrest: Induces G1/S phase arrest in FASN-dependent cells.

-

Synergy: Shows synergistic lethality when combined with taxanes (e.g., Paclitaxel) in resistant breast cancer lines.

Experimental Protocols

Protocol A: FASN Enzymatic Inhibition Assay (Biochemical)

Purpose: To verify the direct inhibitory potency of Fas-IN-1 on purified FASN enzyme. Principle: FASN consumes NADPH during fatty acid synthesis.[2][4][5] Activity is measured by the decrease in absorbance at 340 nm.

Reagents:

-

Purified FASN protein (human recombinant).[1]

-

Substrates: Acetyl-CoA (100 µM), Malonyl-CoA (100 µM).

-

Cofactor: NADPH (100 µM).

-

Buffer: 100 mM Potassium Phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.

Workflow:

-

Preparation: Dilute Fas-IN-1 in DMSO to 100x desired final concentrations (e.g., 0.1 nM to 1000 nM).

-

Incubation: Mix 100 ng of FASN protein with Fas-IN-1 (1 µL) in 90 µL buffer. Incubate for 15 min at 37°C to allow binding.

-

Initiation: Add 10 µL of Substrate Mix (Acetyl-CoA, Malonyl-CoA, NADPH).

-

Measurement: Immediately monitor Absorbance (340 nm) in kinetic mode for 20 minutes using a microplate reader.

-

Analysis: Calculate the slope (ΔOD/min) for the linear range. Normalize to DMSO control (100% activity).

Protocol B: Cellular Palmitate Synthesis Assay

Purpose: To confirm Fas-IN-1 inhibits de novo lipogenesis inside living cells.

Workflow:

-

Seeding: Seed cancer cells (e.g., SK-BR-3) in 6-well plates (300,000 cells/well).

-

Starvation: Switch to low-serum media (1% FBS) for 12 hours to sensitize the lipid pathway.

-

Treatment: Treat with Fas-IN-1 (10, 50, 100 nM) or Vehicle for 2 hours.

-

Labeling: Pulse cells with [1,2-14C]-Acetic Acid (1 µCi/mL) for 4 hours.

-

Extraction: Lyse cells and extract lipids using the Folch method (Chloroform:Methanol 2:1).

-

Analysis: Dry the organic phase, reconstitute, and analyze via Thin Layer Chromatography (TLC) or Scintillation Counting.

-

Result: Expect a dose-dependent decrease in radiolabeled lipid incorporation.

Experimental Validation Workflow

The following flowchart outlines the logical steps to validate Fas-IN-1 activity in a new cell model.

Caption: A stepwise logic gate for validating Fas-IN-1 efficacy in novel biological systems.

References

-

ProbeChem. (2024). Fatty Acid Synthase (inhibitors, antagonists, agonists). Retrieved from

-

PubChem. (2024). Fas-IN-1 Compound Summary (CID 69085357). National Library of Medicine. Retrieved from

- Menendez, J. A., & Lupu, R. (2007). Fatty acid synthase and the lipogenic phenotype in cancer pathogenesis. Nature Reviews Cancer, 7(10), 763-777. (Contextual Grounding for FASN Inhibition).

- Jones, S. F., & Infante, J. R. (2015). Molecular pathways: fatty acid synthase. Clinical Cancer Research, 21(24), 5434-5438. (Mechanistic Reference).

Sources

- 1. Fatty Acid Synthase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid synthase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Fas Pathway: A Technical Guide to the Discovery and Development of Its Inhibitors

Introduction: The Double-Edged Sword of Apoptosis

The Fas receptor (also known as CD95 or APO-1) and its cognate ligand, Fas ligand (FasL), constitute a pivotal signaling axis in the regulation of apoptosis, or programmed cell death.[1] This pathway is integral to the maintenance of tissue homeostasis, the elimination of virally infected or transformed cells, and the modulation of the immune system.[1] However, the dysregulation of this finely tuned process can lead to a spectrum of pathologies.[2][3] Excessive Fas-mediated apoptosis can contribute to autoimmune diseases and tissue damage, while insufficient apoptosis can promote cancer development and immune evasion.[2] This duality of the Fas pathway has made it a compelling, albeit challenging, target for therapeutic intervention. This guide provides an in-depth technical overview of the Fas signaling pathway and the scientific rationale and methodologies behind the discovery and development of its inhibitors.

I. The Molecular Architecture of Fas-Mediated Apoptosis

The Fas signaling cascade is a well-orchestrated molecular process initiated by the binding of FasL to the Fas receptor.[4] This interaction triggers a series of events culminating in the activation of a family of cysteine proteases known as caspases, the executioners of apoptosis.

The Key Players:

-

Fas Receptor (CD95/APO-1): A transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily.[5] Its intracellular region contains a crucial "death domain" (DD).

-

Fas Ligand (FasL): A type II transmembrane protein and a member of the TNF superfamily.[6] It is primarily expressed on activated T cells and natural killer (NK) cells.

-

Fas-Associated Death Domain (FADD): An adaptor protein that binds to the death domain of the aggregated Fas receptors.[4]

-

Procaspase-8: An initiator caspase that is recruited to the FADD.

-

Death-Inducing Signaling Complex (DISC): A multi-protein complex formed by the aggregation of Fas receptors, FADD, and procaspase-8.[7]

The Signaling Cascade:

The binding of trimeric FasL to the Fas receptor induces receptor trimerization and the recruitment of FADD.[6] This, in turn, recruits multiple procaspase-8 molecules, leading to their proximity-induced auto-activation.[8] Activated caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating effector caspases such as caspase-3.[4] These effector caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Two distinct pathways of Fas-mediated apoptosis have been identified:

-

Type I Cells (e.g., lymphocytes): In these cells, the amount of active caspase-8 generated at the DISC is sufficient to directly activate the effector caspases and induce apoptosis.[7]

-

Type II Cells (e.g., hepatocytes): In these cells, the DISC formation is less robust, and the apoptotic signal requires amplification through the mitochondrial pathway.[7] Here, caspase-8 cleaves Bid, a pro-apoptotic Bcl-2 family member, which then translocates to the mitochondria to induce the release of cytochrome c, leading to the activation of caspase-9 and the subsequent activation of effector caspases.

Diagram of the Fas Signaling Pathway

Caption: The Fas signaling pathway leading to apoptosis.

II. Therapeutic Rationale for Fas Pathway Inhibition

The rationale for inhibiting the Fas pathway stems from its involvement in various disease processes where excessive or inappropriate apoptosis occurs.

Autoimmune Diseases:

In autoimmune diseases such as systemic lupus erythematosus (SLE), defects in the Fas pathway can lead to the accumulation of autoreactive lymphocytes.[2] Conversely, in other autoimmune conditions, excessive Fas-mediated apoptosis of specific cell types can contribute to tissue damage.[9] Therefore, inhibiting the Fas pathway could be a therapeutic strategy to protect cells from autoimmune attack.

Cancer:

The role of the Fas pathway in cancer is complex. While Fas-induced apoptosis can eliminate tumor cells, some cancers have developed mechanisms to exploit this pathway for their own benefit.[3] Many tumor cells can express FasL, which allows them to induce apoptosis in tumor-infiltrating lymphocytes that express the Fas receptor, a phenomenon known as "Fas counterattack".[10] This contributes to an immunosuppressive tumor microenvironment.[11] By inhibiting the Fas pathway, it may be possible to protect anti-tumor immune cells and enhance the efficacy of immunotherapies.

Other Pathologies:

Fas-mediated apoptosis has also been implicated in other conditions, including graft-versus-host disease, neurodegenerative disorders, and transplant rejection.[12] In these contexts, inhibiting the Fas pathway could offer therapeutic benefits by preventing unwanted cell death.

III. Strategies for Fas Pathway Inhibition and Drug Development

Several strategies have been employed to inhibit the Fas signaling pathway, primarily focusing on blocking the interaction between FasL and the Fas receptor.

Monoclonal Antibodies:

Monoclonal antibodies (mAbs) that bind to either FasL or the Fas receptor can effectively block their interaction.

-

Anti-FasL Antibodies: These antibodies bind to FasL and prevent it from engaging with the Fas receptor.

-

Anti-Fas Receptor (non-agonistic) Antibodies: These antibodies bind to the Fas receptor in a way that does not trigger the downstream signaling cascade but instead blocks the binding of FasL.

Decoy Receptors:

Soluble forms of the Fas receptor or other "decoy" molecules can bind to FasL and neutralize its activity.

-

Soluble Fas (sFas): Naturally occurring or engineered soluble forms of the Fas receptor that lack the transmembrane and intracellular domains can bind to FasL and act as competitive inhibitors.[13]

-

Decoy Receptor 3 (DcR3): A soluble receptor that can bind to FasL, as well as other TNF superfamily ligands, and inhibit their pro-apoptotic activity.[6][14][15]

Small Molecule Inhibitors:

The development of small molecule inhibitors that directly target the Fas-FasL interaction or downstream components of the signaling pathway has been more challenging due to the nature of the protein-protein interaction interface. However, this remains an active area of research.[16]

IV. Preclinical and Clinical Development of Fas Inhibitors: A Case Study Approach

While no Fas inhibitor has yet received regulatory approval for widespread clinical use, several candidates have been evaluated in preclinical and clinical studies.

| Inhibitor Class | Example | Mechanism of Action | Development Stage | Key Findings |

| Decoy Receptor | APG101 (Debio 1143) | A fusion protein consisting of the extracellular domain of the Fas receptor and the Fc portion of IgG1. It binds to and neutralizes FasL. | Phase II Clinical Trials | Investigated in glioblastoma and other cancers. Showed some promising results in combination with radiotherapy. |

| Monoclonal Antibody | Anti-FasL mAb | Blocks the interaction of FasL with the Fas receptor. | Preclinical | Various preclinical studies have demonstrated efficacy in models of autoimmune disease and graft-versus-host disease. |

V. Experimental Protocols for the Evaluation of Fas Inhibitors

The development of Fas inhibitors relies on a battery of in vitro and in vivo assays to characterize their efficacy and mechanism of action.

In Vitro Assays:

5.1.1. Fas-Mediated Apoptosis Inhibition Assay:

-

Objective: To determine the ability of a test compound to inhibit FasL-induced apoptosis in a susceptible cell line (e.g., Jurkat T cells).

-

Methodology:

-

Seed Jurkat cells in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

-

Induce apoptosis by adding a recombinant soluble FasL or an agonistic anti-Fas antibody.

-

Incubate for 4-6 hours.

-

Assess apoptosis using one of the following methods:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.

-

Caspase Activity Assay: Measures the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.

-

-

Calculate the IC50 value of the inhibitor.

-

5.1.2. FasL/Fas Receptor Binding Assay (ELISA-based):

-

Objective: To quantify the ability of an inhibitor to block the binding of FasL to the Fas receptor.

-

Methodology:

-

Coat a 96-well plate with recombinant human Fas receptor.

-

Block non-specific binding sites.

-

Add a constant concentration of biotinylated recombinant human FasL pre-incubated with varying concentrations of the test inhibitor.

-

Incubate to allow binding.

-

Wash away unbound components.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.

-

Determine the concentration of inhibitor required to block 50% of the binding.

-

In Vivo Models:

5.2.1. Murine Model of Fas-Induced Fulminant Hepatitis:

-

Objective: To evaluate the in vivo efficacy of a Fas inhibitor in preventing Fas-mediated tissue damage.

-

Methodology:

-

Administer the test inhibitor to mice via an appropriate route (e.g., intraperitoneal, intravenous).

-

After a predetermined time, inject the mice with a lethal dose of an agonistic anti-Fas antibody (e.g., Jo2).

-

Monitor the mice for survival.

-

In a separate cohort, sacrifice the animals at various time points after Jo2 injection and collect liver tissue for histological analysis (to assess apoptosis and liver damage) and serum for liver enzyme measurement (ALT, AST).

-

Workflow for Screening and Characterization of Fas Inhibitors

Caption: A generalized workflow for the discovery and development of Fas pathway inhibitors.

VI. Challenges and Future Perspectives

The development of Fas inhibitors is fraught with challenges. The dual role of the Fas pathway in both promoting and suppressing disease processes necessitates a careful consideration of the therapeutic window and potential side effects.[1] For instance, systemic inhibition of the Fas pathway could potentially impair the normal immune response to infections or malignancies.

Future research in this field will likely focus on:

-

Developing more selective inhibitors: Creating inhibitors that can differentiate between the apoptotic and non-apoptotic signaling of the Fas receptor.

-

Targeted delivery: Developing strategies to deliver Fas inhibitors specifically to the site of disease to minimize systemic side effects.

-

Combination therapies: Exploring the use of Fas inhibitors in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance their efficacy.

Conclusion

The Fas signaling pathway remains a critical area of research with significant therapeutic potential. While the journey from a fundamental understanding of its molecular mechanisms to the successful clinical application of its inhibitors is challenging, the progress made to date provides a solid foundation for future drug development efforts. A thorough understanding of the technical aspects of Fas signaling and the methodologies for evaluating its inhibitors, as outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of modulating this enigmatic pathway.

References

-

Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

-

Northwestern Scholars. (n.d.). Novel Fas/CD95 Signaling Mechanisms. Retrieved from [Link]

-

Boster Bio. (n.d.). Fas Signaling Pathway. Retrieved from [Link]

-

Anonymous. (2024, June 21). What are FasL inhibitors and how do they work? Retrieved from [Link]

-

PubMed. (2020). The Fas/FasL Signaling Pathway: Its Role in the Metastatic Process and as a Target for Treating Osteosarcoma Lung Metastases. Retrieved from [Link]

-

PubMed Central. (2014). Disruption of Fas-Fas Ligand Signaling, Apoptosis, and Innate Immunity by Bacterial Pathogens. Retrieved from [Link]

-

PubMed Central. (2017). Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance. Retrieved from [Link]

-

ACS Publications. (2018). Reconstruction of the Fas-Based Death-Inducing Signaling Complex (DISC) Using a Protein–Protein Docking Meta-Approach. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

The Fas - Fas Ligand apoptotic pathway. (2002). Retrieved from [Link]

-

Wikipedia. (n.d.). Fas ligand. Retrieved from [Link]

-

MDPI. (2024). Immune-Centered Cross-Talk Between Cancer Cells and the Tumor Microenvironment—Implications for Therapy. Retrieved from [Link]

-

PubMed Central. (2008). The many roles of FAS receptor signaling in the immune system. Retrieved from [Link]

-

YouTube. (2017, August 14). Extrinsic Pathway of Apoptosis | FAS Ligand Mediated. Retrieved from [Link]

-

NIH Molecular Libraries Program. (2013). Selective inhibitors of FAS-TE. Probe Reports. Retrieved from [Link]

-

Frontiers. (n.d.). FAS mediates apoptosis, inflammation, and treatment of pathogen infection. Retrieved from [Link]

-

MDPI. (n.d.). Fatty Acid Synthase as a Potential Metabolic Vulnerability in Ocular Adnexal Sebaceous Carcinoma. Retrieved from [Link]

-

PubMed Central. (n.d.). Many checkpoints on the road to cell death: regulation of Fas-FasL interactions and Fas signaling in peripheral immune responses. Retrieved from [Link]

-

PubMed. (1998). Genomic Amplification of a Decoy Receptor for Fas Ligand in Lung and Colon Cancer. Retrieved from [Link]

-

PubMed. (1999). The role of Fas and related death receptors in autoimmune and other disease states. Retrieved from [Link]

-

The Fas/FADD death domain complex structure unravels signaling by receptor clustering. (n.d.). Retrieved from [Link]

-

PubMed Central. (2011). Establishment and characterization of an in vitro model of Fas-mediated hepatocyte cell death. Retrieved from [Link]

-

Patsnap Synapse. (2025, March 11). What are the new molecules for FAS inhibitors? Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Protocols in apoptosis identification and affirmation. Retrieved from [Link]

-

PubMed Central. (2016). Apoptotic potential of Fas-associated death domain on regulation of cell death regulatory protein cFLIP and death receptor mediated apoptosis in HEK 293T cells. Retrieved from [Link]

-

AIMS Press. (2022). Soluble Fas ligand, soluble Fas receptor, and decoy receptor 3 as disease biomarkers for clinical applications: A review. Retrieved from [Link]

-

PubMed. (2004). The Fas signalling pathway and its role in the pathogenesis of cancer. Retrieved from [Link]

-

IOVS. (n.d.). FAS-Mediated Apoptosis and Its Relation to Intrinsic Pathway Activation in an Experimental Model of Retinal Detachment. Retrieved from [Link]

-

PubMed. (2001). The multifaceted role of Fas signaling in immune cell homeostasis and autoimmunity. Retrieved from [Link]

-

Cancer Immunology Research. (n.d.). Secreted Fas Decoys Enhance the Antitumor Activity of Engineered and Bystander T Cells in Fas Ligand–Expressing Solid Tumors. Retrieved from [Link]

-

PubMed. (2003). Decoy receptor 3 (DcR3) is proteolytically processed to a metabolic fragment having differential activities against Fas ligand and LIGHT. Retrieved from [Link]

-

ResearchGate. (2025, August 10). The Fas signalling pathway and its role in the pathogenesis | Request PDF. Retrieved from [Link]

Sources

- 1. The many roles of FAS receptor signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Frontiers | FAS mediates apoptosis, inflammation, and treatment of pathogen infection [frontiersin.org]

- 4. Disruption of Fas-Fas Ligand Signaling, Apoptosis, and Innate Immunity by Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. Fas ligand - Wikipedia [en.wikipedia.org]

- 7. Apoptosis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. The role of Fas and related death receptors in autoimmune and other disease states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Fas signalling pathway and its role in the pathogenesis of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What are FasL inhibitors and how do they work? [synapse.patsnap.com]

- 13. Soluble Fas ligand, soluble Fas receptor, and decoy receptor 3 as disease biomarkers for clinical applications: A review [aimspress.com]

- 14. Genomic amplification of a decoy receptor for Fas ligand in lung and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Decoy receptor 3 (DcR3) is proteolytically processed to a metabolic fragment having differential activities against Fas ligand and LIGHT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Fas-IN-1 target validation in cancer cells

Successful completion of this workflow validates the Fas-STAT3 axis as a druggable target in the selected cancer context and establishes Fas-IN-1 as a specific chemical probe for its modulation. The data generated—including IC50 and EC50 values, apoptosis rates, and confirmation of on-target specificity—provides the critical foundation required to advance the compound into more complex preclinical models, such as patient-derived organoids or in vivo xenograft studies, moving one step closer to potential therapeutic development. [29][32]

References

-

Crimson Publishers. (2019, September 16). Different Faces of Fas Signaling in Cancer Cells. [Link]

-

Hug, H. (1997). Fas-mediated apoptosis in tumor formation and defense. Biological Chemistry, 378(12), 1405-1412. [Link]

-

Peter, M.E. The Role of Fas as a Tumor Promoter. Northwestern Scholars. [Link]

-

Kosmider, B., et al. (2018). Inhibition of Fas associated phosphatase 1 (Fap1) facilitates apoptosis of colon cancer stem cells and enhances the effects of oxaliplatin. Oncotarget, 9(40), 26085–26098. [Link]

-

Wikipedia. Fas ligand. [Link]

-

Sakamoto, M., et al. (2003). Stat3 protects against Fas-induced liver injury by redox-dependent and -independent mechanisms. Journal of Clinical Investigation, 112(4), 542-550. [Link]

-

Arulanandam, R., et al. (1997). Fas-Fas Ligand–Based Interactions Between Tumor Cells and Tumor-Specific Cytotoxic T Lymphocytes: A Lethal Two-Way Street. Blood, 90(11), 4435-4443. [Link]

-

MDPI. (2023). Fatty Acid Synthase as a Potential Metabolic Vulnerability in Ocular Adnexal Sebaceous Carcinoma. Cancers, 15(22), 5406. [Link]

-

O'Connell, J., et al. (2000). The Fas signalling pathway and its role in the pathogenesis of cancer. The Journal of Pathology, 190(4), 381-389. [Link]

-

Gmeiner, A., et al. (2016). Induction of apoptosis in breast cancer cells in vitro by Fas ligand reverse signaling. Archives of Gynecology and Obstetrics, 294(4), 829-835. [Link]

-

Micheau, O., et al. (1999). Sensitization of Cancer Cells Treated With Cytotoxic Drugs to Fas-Mediated Cytotoxicity. Journal of the National Cancer Institute, 91(10), 891-897. [Link]

-

Lin, L., et al. (2020). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 20(2), 1335-1344. [Link]

-

Wang, L., et al. (2007). Action and mechanism of Fas and Fas ligand in immune escape of gallbladder carcinoma. World Journal of Gastroenterology, 13(21), 2957-2962. [Link]

-

Alderson, M. R., et al. (1995). Activation of Fas by FasL induces apoptosis by a mechanism that cannot be blocked by Bcl-2 or Bcl-xL. The Journal of Experimental Medicine, 181(6), 2221-2230. [Link]

-

Li, G., et al. (2018). STAT3 inhibition induces Bax-dependent apoptosis in liver tumor myeloid-derived suppressor cells. Oncogene, 37(47), 6115-6125. [Link]

-

MDPI. (2024). Immune-Centered Cross-Talk Between Cancer Cells and the Tumor Microenvironment—Implications for Therapy. International Journal of Molecular Sciences, 25(3), 1546. [Link]

-

Thiyagarajan, D., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(18), e3360. [Link]

-

Scholl, C., et al. (2017). A Pipeline for Drug Target Identification and Validation. Leukemia, 31(7), 1489-1496. [Link]

-

Sisodiya, S., et al. (2024). The Role of STAT3 in Cancer Development and Progression. Cureus, 16(4), e58414. [Link]

-

Wang, L., et al. (2025). Sodium Formononetin-3'-sulfonate attenuated acute lung injury by Fas/PDK1/STAT Signaling. International Immunopharmacology, 121, 110594. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

YouTube. (2021). How to measure and minimize off-target effects.... [Link]

-

Aroris. (2024). Navigating Phase 1: Target Identification and Validation in Drug Discovery. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

protocols.io. (2021). Caspase 3/7 Activity. [Link]

-

Villalba, M., et al. (2012). Targeting the Fas/FasL signalling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 83-94. [Link]

-

Sakamoto, M., et al. (2003). Stat3 protects against Fas-induced liver injury by redox-dependent and -independent mechanisms. Journal of Clinical Investigation, 112(4), 542-550. [Link]

-

CRISPR Medicine News. (2026, January 23). CMN Weekly (23 January 2026). [Link]

-

Frontiers Media. (2023). Editorial: The role of STAT3 signaling pathway in tumor progression. Frontiers in Oncology, 13, 1234567. [Link]

-

Alfa Cytology. Target Validation for Cancer Therapy. [Link]

-

Hu, W., et al. (2024). Regulation of fatty acid synthase on tumor and progress in the development of related therapies. Journal of Hematology & Oncology, 17(1), 22. [Link]

-

Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

-

YouTube. (2024). Targeting STAT3 in Cancer and Inflammatory Disease. [Link]

-

ResearchGate. (2014). pSTAT3: A target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

The Institute of Cancer Research. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. [Link]

-

Golubovskaya, V. M. (2014). Targeting FAK in human cancer: from finding to first clinical trials. Frontiers in Bioscience, 19(4), 687-706. [Link]

-

Yue, P., & Turkson, J. (2009). STAT3 as a target for inducing apoptosis in solid and hematological tumors. Cell Division, 4, 1. [Link]

-

JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Link]

Sources

- 1. Induction of apoptosis in breast cancer cells in vitro by Fas ligand reverse signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Fas by FasL induces apoptosis by a mechanism that cannot be blocked by Bcl-2 or Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fas Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Fas-mediated apoptosis in tumor formation and defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action and mechanism of Fas and Fas ligand in immune escape of gallbladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]

- 10. STAT3 as a target for inducing apoptosis in solid and hematological tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jebms.org [jebms.org]

- 13. Stat3 protects against Fas-induced liver injury by redox-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. content-assets.jci.org [content-assets.jci.org]

- 15. STAT3 inhibition induces Bax-dependent apoptosis in liver tumor myeloid-derived suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Cell Viability/Growth Assays and Reagents: R&D Systems [rndsystems.com]

- 19. bosterbio.com [bosterbio.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 24. Caspase 3/7 Activity [protocols.io]

- 25. youtube.com [youtube.com]

- 26. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. lifesciences.danaher.com [lifesciences.danaher.com]

- 28. icr.ac.uk [icr.ac.uk]

A Comprehensive Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fas Pathway Inhibition

A Senior Application Scientist's Perspective on Preclinical and Clinical Evaluation

Disclaimer: The compound "Fas-IN-1" does not correspond to a publicly disclosed therapeutic agent. This guide will therefore focus on the core principles and methodologies for characterizing a representative small molecule inhibitor of the Fas receptor (FasR/CD95)/Fas Ligand (FasL) signaling pathway, which for the purpose of this document will be referred to as Fas-IN-1. The principles discussed are grounded in established practices of drug development and will leverage publicly available information on other Fas pathway modulators where applicable.

Introduction: The Fas/FasL Signaling Pathway - A Double-Edged Sword in Cellular Homeostasis

The Fas receptor (FasR), also known as CD95 or APO-1, and its cognate ligand, Fas Ligand (FasL), are critical components of the extrinsic apoptosis pathway.[1] This signaling cascade plays a pivotal role in immune homeostasis, including the elimination of activated T-cells and the removal of virally infected or cancerous cells.[2] However, dysregulation of the Fas/FasL pathway is implicated in a variety of pathological conditions. Excessive Fas signaling can contribute to tissue damage in autoimmune diseases and graft-versus-host disease, while insufficient apoptosis can lead to cancer and lymphoproliferative disorders.[2]

Pharmacological modulation of the Fas/FasL pathway, therefore, presents a significant therapeutic opportunity.[2] A small molecule inhibitor, herein "Fas-IN-1," could offer a novel approach to treating diseases characterized by excessive Fas-mediated apoptosis. It is crucial to distinguish this target from Fatty Acid Synthase (FASN), an enzyme involved in lipid metabolism, which is also a target for cancer therapy.[3][4][5][6] This guide will focus exclusively on the inhibition of the Fas receptor signaling pathway.

The Fas Signaling Cascade: A Simplified Overview

The binding of FasL to FasR on the cell surface triggers the recruitment of the adaptor protein Fas-associated death domain (FADD).[7][8] FADD, in turn, recruits pro-caspase-8, leading to its dimerization and auto-activation.[9] Activated caspase-8 then initiates a downstream caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which dismantle the cell and lead to apoptosis.[7]

Caption: Simplified Fas/FasL signaling pathway leading to apoptosis.

Section 1: Pharmacokinetics of a Hypothetical Fas-IN-1

The pharmacokinetic (PK) profile of Fas-IN-1 will determine its absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety.

Absorption

For a chronically administered therapeutic, oral bioavailability is often preferred for patient compliance.

-

Key Considerations:

-

Solubility and Permeability: Fas-IN-1 should possess adequate aqueous solubility and membrane permeability for efficient absorption from the gastrointestinal tract.

-

First-Pass Metabolism: The extent of metabolism in the gut wall and liver before reaching systemic circulation will significantly impact bioavailability.

-

Distribution

The distribution of Fas-IN-1 to target tissues is critical for its therapeutic effect.

-

Key Considerations:

-

Plasma Protein Binding: High plasma protein binding can limit the free fraction of the drug available to interact with the Fas receptor.

-

Tissue Penetration: The ability of Fas-IN-1 to distribute to relevant tissues (e.g., liver, lymphoid organs) will be crucial for its efficacy in treating specific pathologies.

-

Blood-Brain Barrier (BBB) Penetration: For central nervous system indications, the ability to cross the BBB would be a key design feature.

-

Metabolism

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver.

-

Key Considerations:

-

Phase I and Phase II Metabolism: Understanding the primary metabolic pathways (e.g., oxidation, reduction, hydrolysis in Phase I; conjugation in Phase II) is essential.

-

Metabolite Activity and Toxicity: Metabolites of Fas-IN-1 should be characterized for their pharmacological activity and potential toxicity.

-

Cytochrome P450 (CYP) Inhibition/Induction: The potential for Fas-IN-1 to inhibit or induce CYP enzymes should be evaluated to assess the risk of drug-drug interactions.

-

Excretion

The routes of elimination of Fas-IN-1 and its metabolites from the body need to be determined.

-

Key Considerations:

-

Renal and Fecal Clearance: The primary routes of excretion will influence dosing adjustments in patients with renal or hepatic impairment.

-

Half-life (t½): The terminal half-life of Fas-IN-1 will determine the dosing frequency required to maintain therapeutic concentrations.

-

| PK Parameter | Description |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. |

Section 2: Pharmacodynamics of a Hypothetical Fas-IN-1

Pharmacodynamics (PD) describes the effects of a drug on the body. For Fas-IN-1, this involves demonstrating target engagement and quantifying the downstream effects on the Fas signaling pathway.

Mechanism of Action

Fas-IN-1 is hypothesized to be a small molecule that directly inhibits the interaction between FasL and FasR, thereby preventing the initiation of the apoptotic cascade.

In Vitro Characterization

A battery of in vitro assays is essential to determine the potency, selectivity, and cellular effects of Fas-IN-1.

-

Biochemical Assays:

-

Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To measure the binding affinity and kinetics of Fas-IN-1 to the Fas receptor.

-

-

Cell-Based Assays:

-

Fas-Mediated Apoptosis Assay: Using a Fas-sensitive cell line (e.g., Jurkat T-cells), the ability of Fas-IN-1 to inhibit apoptosis induced by recombinant FasL or an agonistic anti-Fas antibody can be quantified.

-

Selectivity Assays: To ensure Fas-IN-1 does not inhibit other members of the tumor necrosis factor receptor (TNFR) superfamily.

-

Biomarker Assays: Measurement of downstream markers of Fas signaling, such as cleaved caspase-8 and caspase-3, by Western blot, ELISA, or flow cytometry.

-

In Vivo Characterization

Animal models are used to assess the in vivo efficacy, safety, and PK/PD relationship of Fas-IN-1.

-

Efficacy Models:

-

Models of Fas-Mediated Disease: Depending on the therapeutic indication, models such as concanavalin A-induced hepatitis (for liver injury) or graft-versus-host disease models could be employed.

-

-

Pharmacodynamic Biomarkers:

-

Target Engagement: Measurement of Fas-IN-1 levels in target tissues.

-

Downstream Effects: Quantification of cleaved caspases or other apoptotic markers in tissue samples from treated animals.

-

Section 3: Experimental Protocols

Protocol: In Vitro Fas-Mediated Apoptosis Assay

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: Seed cells in a 96-well plate and pre-incubate with a serial dilution of Fas-IN-1 for 1-2 hours.

-

Apoptosis Induction: Add recombinant human FasL to induce apoptosis. Include a vehicle control (no FasL) and a positive control (FasL without inhibitor).

-

Apoptosis Measurement: After 4-6 hours, measure apoptosis using a commercially available caspase-3/7 activity assay or by staining with Annexin V and propidium iodide followed by flow cytometry.

-

Data Analysis: Plot the percentage of apoptosis inhibition against the concentration of Fas-IN-1 and determine the IC50 value.

Caption: Workflow for in vitro Fas-mediated apoptosis assay.

Protocol: Murine Model of Concanavalin A (ConA)-Induced Hepatitis

-

Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week.

-

Compound Administration: Administer Fas-IN-1 orally or via intraperitoneal injection at various doses.

-

Disease Induction: After a specified pre-treatment time, inject ConA intravenously to induce hepatitis.

-

Sample Collection: At a pre-determined time point (e.g., 8-24 hours) after ConA injection, collect blood and liver tissue.

-

Analysis:

-

Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

-

Perform histological analysis of liver sections (H&E staining) to assess tissue damage.

-

Measure levels of apoptotic markers (e.g., cleaved caspase-3) in liver lysates by Western blot or ELISA.

-

Section 4: PK/PD Relationship

Establishing a clear relationship between the pharmacokinetic profile of Fas-IN-1 and its pharmacodynamic effects is crucial for predicting a therapeutic dose in humans. This involves correlating drug exposure (e.g., AUC, Cmax) with the degree of target inhibition and the desired therapeutic outcome.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The many roles of FAS receptor signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Synthase Inhibitors Small Molecules and Peptides [rndsystems.com]

- 4. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fas Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. bosterbio.com [bosterbio.com]

- 9. The Fas Death Signaling Pathway Connecting Reactive Oxygen Species Generation and FLICE Inhibitory Protein Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of Fas-IN-1: A Novel Fas Pathway Inhibitor

This document provides a comprehensive technical guide for the in vitro characterization of Fas-IN-1, a novel small molecule inhibitor of the Fas signaling pathway. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of apoptosis and the development of therapeutics targeting extrinsic cell death pathways. We will move from foundational biochemical assays to complex cell-based functional assessments, providing not only step-by-step protocols but also the critical scientific rationale behind each experimental choice.

Introduction: The Fas Pathway and the Rationale for Inhibition

The Fas receptor (also known as CD95 or APO-1) is a transmembrane protein belonging to the tumor necrosis factor receptor (TNFR) superfamily.[1][2] Its engagement by its natural ligand, Fas ligand (FasL), initiates a signaling cascade that is a central regulator of programmed cell death, or apoptosis.[1][2] This process is fundamental for immune homeostasis, the removal of cancerous or virally infected cells, and tissue development.

The binding of trimeric FasL to the Fas receptor induces receptor trimerization, which in turn leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) to the intracellular death domain of the receptor.[3][4] FADD then recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[4][5] Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, initiating a caspase cascade that culminates in the activation of executioner caspases, such as caspase-3, and the systematic dismantling of the cell.[6]

Dysregulation of the Fas pathway is implicated in numerous pathologies. Insufficient Fas-mediated apoptosis can lead to autoimmune diseases and cancer, while excessive activity contributes to tissue damage in conditions like graft-versus-host disease and certain forms of liver failure.[7][8] Consequently, small molecule inhibitors of this pathway, such as the putative Fas-IN-1, represent a promising therapeutic strategy. This guide outlines a robust, multi-tiered approach to rigorously characterize the mechanism and potency of Fas-IN-1 in vitro.

Section 1: Biochemical Characterization - Direct Target Engagement

1.1. Rationale for Biochemical Assays

The initial characterization phase aims to answer the most fundamental question: does Fas-IN-1 directly and specifically interact with its intended molecular target? Biochemical assays, performed in a purified, cell-free system, are essential for determining binding affinity and kinetics without the confounding variables of cell permeability, off-target effects, or cellular metabolism. For Fas-IN-1, we hypothesize that it functions as a protein-protein interaction (PPI) inhibitor, preventing the binding of FasL to the Fas receptor.

1.2. Primary Assay: FasL/Fas Receptor Binding Inhibition

This assay directly measures the ability of Fas-IN-1 to disrupt the interaction between FasL and the extracellular domain (ECD) of the Fas receptor. An Enzyme-Linked Immunosorbent Assay (ELISA)-based format provides a robust, high-throughput method for quantifying this inhibition.

Experimental Protocol: ELISA-based Binding Inhibition Assay

-

Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant human FasL (1 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing & Blocking: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (PBS with 3% BSA) and incubating for 2 hours at room temperature (RT).

-

Compound Incubation: Wash the plate three times. Prepare a serial dilution of Fas-IN-1 (e.g., from 100 µM to 1 nM) in Assay Buffer (PBS with 1% BSA). Add 50 µL of the Fas-IN-1 dilutions to the wells. Include "no inhibitor" (vehicle control) and "no Fas-ECD" (background control) wells.

-

Fas-ECD Incubation: Immediately add 50 µL of a fixed concentration of biotinylated recombinant human Fas-ECD (e.g., 0.5 µg/mL) to all wells except the background control. Incubate for 2 hours at RT with gentle shaking.

-

Detection: Wash the plate five times. Add 100 µL/well of Streptavidin-HRP conjugate (diluted in Assay Buffer) and incubate for 1 hour at RT.

-

Substrate Addition: Wash the plate five times. Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

-

Readout: Stop the reaction by adding 50 µL of 2N H₂SO₄. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each Fas-IN-1 concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of Fas-IN-1 and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[9]

Self-Validation and Controls:

-

Positive Control: A known inhibitor or a neutralizing anti-FasL antibody (e.g., clone ZB4) should be run in parallel to validate assay performance.[10]

-

Negative Control: An inactive compound or vehicle (DMSO) establishes the 0% inhibition baseline.

-

Z'-factor Calculation: For assay validation in a high-throughput setting, a Z'-factor > 0.5 indicates a robust and reliable assay.

Section 2: Cellular Characterization - Functional Efficacy and Mechanism

2.1. Rationale for Cell-Based Assays